![molecular formula C6H5ClN4 B2448481 5-氯-3-甲基-3H-[1,2,3]三唑并[4,5-B]吡啶 CAS No. 1353777-54-4](/img/structure/B2448481.png)

5-氯-3-甲基-3H-[1,2,3]三唑并[4,5-B]吡啶

描述

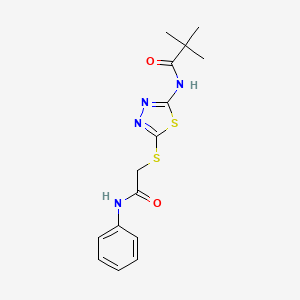

“5-Chloro-3-methyl-3H-[1,2,3]triazolo[4,5-B]pyridine” is a chemical compound . It belongs to the class of triazolopyridines . Triazolopyridines are five-membered heterocycles with three nitrogen atoms and two carbon atoms .

Synthesis Analysis

The synthesis of triazolopyridines usually involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Molecular Structure Analysis

The molecular structure of “5-Chloro-3-methyl-3H-[1,2,3]triazolo[4,5-B]pyridine” consists of a triazole ring fused with a pyridine ring . The molecular weight is 154.56 .

Physical And Chemical Properties Analysis

The physical form of “5-Chloro-3-methyl-3H-[1,2,3]triazolo[4,5-B]pyridine” is solid . It has a molecular weight of 154.56 . More specific physical and chemical properties are not found in the retrieved data.

科学研究应用

振动动力学和分子结构

5-氯-3-甲基-3H-[1,2,3]三唑并[4,5-b]吡啶的分子结构和振动动力学已使用密度泛函理论 (DFT) 进行了探索。这项研究提供了对该化合物及其衍生物的分子结构、振动能级和势能分布的见解,突出了甲基取代和氢键形成对这些结构稳定性的影响 (Lorenc 等人,2007).

合成和生物活性

该化合物已用于合成各种衍生物,例如 3-[(6-氯吡啶-3-基)甲基]-6-取代-6,7-二氢-3H-1,2,3-三唑并[4,5-d]嘧啶-7-亚胺。这些衍生物表现出中等至弱的杀菌和杀虫活性,表明在农业化学中具有潜在应用 (陈和石,2008).

酰化和衍生物合成

杂芳胺的酰化,包括三唑并[4,5-b]吡啶,导致合成新类衍生物。本研究提供了一种创建这些衍生物的方法,这对于开发具有各种领域潜在应用的新化学实体可能很重要 (易卜拉欣等人,2011).

新衍生物的密度泛函理论研究

已经对三唑并[4,5-d][1,2,4]三唑并[4,3-a]嘧啶衍生物(一种新型环系)进行了研究。这些衍生物的密度泛函理论研究为开发在药物化学中具有潜在应用的新化合物提供了宝贵的见解 (Mozafari 等人,2016).

衍生物的溶液相合成

已经描述了一种用于创建 3,5,7-三取代 [1,2,3] 三唑并[4,5-d]嘧啶库的高效溶液相平行合成方法。该方法对于快速有效地合成新化合物以用于各种科学研究应用至关重要 (Baindur 和 Chadha,2003).

合成和晶体结构分析

已经对相关化合物 8-氯-3-((3-氯苄基)硫代)-[1,2,4]三唑并[4,3-a]吡啶进行了合成和晶体结构分析,提供了对这类化合物结构和电子性质的见解 (Mu 等人,2015).

荧光衍生物的合成

研究重点是合成三唑并吡啶的荧光衍生物,这可能在材料科学中得到应用,特别是在新型荧光材料的开发中 (Abarca 等人,2006).

安全和危害

作用机制

Target of Action

5-Chloro-3-methyl-3H-[1,2,3]triazolo[4,5-B]pyridine belongs to the class of triazolopyridine . Triazole compounds, including triazolopyridines, are known to interact with a variety of enzymes and receptors in biological systems . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Mode of Action

Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors . This suggests that 5-Chloro-3-methyl-3H-[1,2,3]triazolo[4,5-B]pyridine may interact with its targets, leading to changes in their function.

Biochemical Pathways

Triazolopyridines have been reported to possess a broad spectrum of pharmacological activities . This suggests that they may affect multiple biochemical pathways, leading to various downstream effects.

Result of Action

Given the wide range of biological activities associated with triazolopyridines , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

属性

IUPAC Name |

5-chloro-3-methyltriazolo[4,5-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c1-11-6-4(9-10-11)2-3-5(7)8-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCSZGPCMBQXBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=N2)Cl)N=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-methyl-3H-[1,2,3]triazolo[4,5-B]pyridine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2,5-Dichlorothiophen-3-yl)-2-[(4-methoxyphenyl)methylsulfanyl]pyrimidine](/img/structure/B2448398.png)

![N-(2-ethoxyquinolin-8-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2448406.png)

![N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride](/img/structure/B2448408.png)

![N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2448411.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2448420.png)